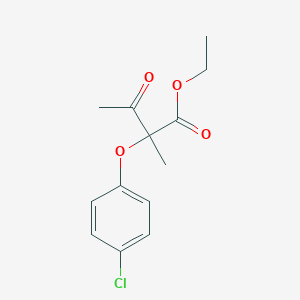
Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester is an organic compound with the molecular formula C12H15ClO3 It is a derivative of butanoic acid and contains a chlorophenoxy group, making it a chlorinated ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester typically involves the esterification of butanoic acid derivatives with ethanol in the presence of a chlorophenoxy group. The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The chlorophenoxy group can enhance the compound’s binding affinity to specific targets, leading to various biological effects. The ester group can undergo hydrolysis to release the active acid form, which can further interact with cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanoic acid, 4-(2,4-dichlorophenoxy)-
- Butanoic acid, 4-(4-chloro-2-methylphenoxy)-
Uniqueness
Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester is unique due to the presence of the 2-methyl-3-oxo group, which can influence its reactivity and biological activity. The chlorophenoxy group also contributes to its distinct chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
823214-65-9 |
|---|---|
Formule moléculaire |
C13H15ClO4 |
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
ethyl 2-(4-chlorophenoxy)-2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C13H15ClO4/c1-4-17-12(16)13(3,9(2)15)18-11-7-5-10(14)6-8-11/h5-8H,4H2,1-3H3 |
Clé InChI |
JOHLFEDQROGRFU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C(=O)C)OC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid](/img/structure/B14210336.png)

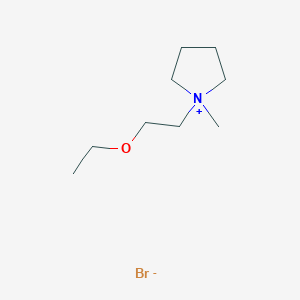

![Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl-](/img/structure/B14210354.png)
![1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene](/img/structure/B14210369.png)
![N-Methyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210376.png)
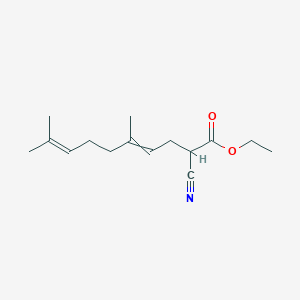


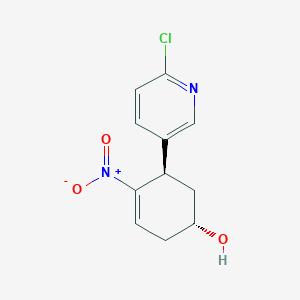
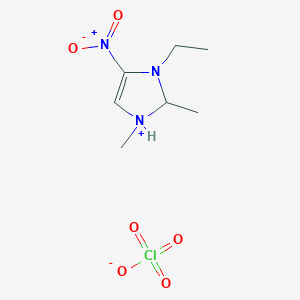
![3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210408.png)
